molecular formula C7H6BrF2NO B2967586 3-Bromo-5-(difluoromethoxy)aniline CAS No. 1261679-26-8

3-Bromo-5-(difluoromethoxy)aniline

Cat. No.: B2967586
CAS No.: 1261679-26-8
M. Wt: 238.032
InChI Key: BSJSHGSLFVAXAK-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethoxy)aniline (C₇H₆BrF₂NO, MW 237.91 g/mol) is a halogenated aniline derivative featuring a bromine substituent at the 3-position and a difluoromethoxy group at the 5-position of the benzene ring . This compound serves as a critical building block in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated active pharmaceutical ingredients (APIs). The difluoromethoxy group enhances metabolic stability and modulates lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

3-bromo-5-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJSHGSLFVAXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-(difluoromethoxy)aniline, with the molecular formula C₇H₆BrF₂NO, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a bromine atom and a difluoromethoxy group attached to an aniline structure. Its unique configuration may influence its chemical reactivity and biological properties. The InChI code for this compound is 1S/C7H6BrF2NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H₂, which can be utilized for generating three-dimensional models.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound and related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₇H₆BrF₂NOUnique bromine and difluoromethoxy group
3-Bromo-5-(trifluoromethoxy)anilineC₇H₆BrF₃NOContains trifluoromethoxy group; higher electronegativity
5-Bromo-2-(difluoromethoxy)anilineC₇H₆BrF₂NODifferent position of bromine; varied activity potential
4-Bromo-3-(difluoromethoxy)anilineC₇H₆BrF₂NOSimilar functional groups; different substitution pattern

The unique combination of the bromine atom and difluoromethoxy group in this compound may impart distinct chemical reactivity compared to its analogs, leading to unique biological activities.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into related compounds provides insights into its potential applications:

  • Antifungal Activity : Some studies have highlighted the antifungal properties of compounds containing difluoroalkyl moieties, indicating a broader spectrum of biological activity that could be explored for this compound .
  • Pharmacological Applications : The exploration of halogenated compounds in drug design has led to several successful therapeutic agents. For instance, the incorporation of CF₂X moieties (where X = Cl, Br, or I) has been linked to improved binding affinities in drug candidates targeting various diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity (%) Key Applications/Notes References
3-Bromo-5-(difluoromethoxy)aniline C₇H₆BrF₂NO 237.91 Not Provided Br (3), OCHF₂ (5) ≥95% API intermediates, fluorinated drug synthesis
3-Bromo-5-(trifluoromethoxy)aniline C₇H₅BrF₃NO 256.02 914636-35-4 Br (3), OCF₃ (5) 97% Pharmaceutical building block (e.g., radotinib)
3-Bromo-5-chloro-2-(difluoromethoxy)aniline C₇H₅BrClF₂NO 272.47 929975-52-0 Br (3), Cl (5), OCHF₂ (2) ≥95% Multi-halogenated intermediates
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 454-79-5 Br (2), CF₃ (5) Not Provided Toxic (UN2810), API impurity studies
4-Bromo-3-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 393-36-2 Br (4), CF₃ (3) Not Provided Positional isomer for reactivity comparisons
Key Observations:

Chloro-substituted analogs (e.g., 3-Bromo-5-chloro-2-(difluoromethoxy)aniline) introduce steric hindrance and additional halogen bonding sites, which may influence crystallization and solubility .

Positional Isomerism :

  • Moving the bromine from the 3-position (main compound) to the 2-position (e.g., 2-Bromo-5-(trifluoromethyl)aniline) alters steric and electronic interactions, affecting regioselectivity in cross-coupling reactions .

Physicochemical Properties

  • Polarity and Solubility : The difluoromethoxy group (logP ~1.5–2.0) offers a balance between hydrophobicity and polarity compared to trifluoromethoxy (logP ~2.5–3.0), impacting solubility in organic vs. aqueous media .
  • Thermal Stability : Trifluoromethoxy derivatives generally exhibit higher thermal stability due to the stronger C–F bonds, whereas difluoromethoxy analogs may decompose at lower temperatures .

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